1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the 2-chlorophenylmethyl group adds to its unique chemical structure.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels
Action Environment
The environment can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, compounds with a thiadiazole ring have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is not well-established due to the limited available data. Compounds with similar structures have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the reaction of 2-chlorobenzyl chloride with 1,2,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Comparison with Similar Compounds
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be compared with other similar compounds, such as:
1-{3-[(2-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: The presence of a methyl group instead of chlorine can influence the compound’s lipophilicity and pharmacokinetic properties.
1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-4-2-1-3-10(11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCIWIYKTVANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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